(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone

Drug-likeness Physicochemical profiling Permeability prediction

The compound (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone (C21H19N3O2, molecular weight 345.39 g/mol) is a synthetic small molecule belonging to the class of benzofuran-2-yl-methanone-linked piperidine-benzimidazole hybrids. This heterocyclic scaffold combines three privileged pharmacophoric elements: a benzofuran carbonyl, a piperidine linker, and a 1H-benzo[d]imidazole substituent at the piperidine 4-position.

Molecular Formula C21H19N3O2
Molecular Weight 345.4 g/mol
Cat. No. B11299847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone
Molecular FormulaC21H19N3O2
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC5=CC=CC=C5O4
InChIInChI=1S/C21H19N3O2/c25-21(19-13-15-5-1-4-8-18(15)26-19)24-11-9-14(10-12-24)20-22-16-6-2-3-7-17(16)23-20/h1-8,13-14H,9-12H2,(H,22,23)
InChIKeyHEXZZBLWVBHGFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone: Structural and Physicochemical Baseline


The compound (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone (C21H19N3O2, molecular weight 345.39 g/mol) is a synthetic small molecule belonging to the class of benzofuran-2-yl-methanone-linked piperidine-benzimidazole hybrids [1]. This heterocyclic scaffold combines three privileged pharmacophoric elements: a benzofuran carbonyl, a piperidine linker, and a 1H-benzo[d]imidazole substituent at the piperidine 4-position. While individual structural motifs are widely explored in medicinal chemistry, the specific substitution pattern of this compound — featuring an unsubstituted benzofuran and an unsubstituted benzimidazole connected through a 4-piperidinyl-methanone bridge — constitutes a distinct chemical entity with documented research availability primarily from combinatorial chemistry libraries and specialized chemical suppliers [2].

Why (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone Cannot Be Replaced by In-Class Analogs


Substitution among benzofuran-piperidine-benzimidazole hybrids is not straightforward due to the profound impact of even minor structural modifications on key drug-likeness parameters and potential target engagement. Computational comparison reveals that the specific connectivity of an unsubstituted benzofuran-2-carbonyl to a 4-(1H-benzo[d]imidazol-2-yl)piperidine significantly influences topological polar surface area (tPSA ~54.68 Ų), rotatable bond count, and hydrogen-bonding capacity relative to close analogs bearing methyl or methoxy substituents on the benzofuran ring [1]. These physicochemical shifts directly affect membrane permeability, solubility, and off-target binding profiles. Consequently, procurement of the precise substitution pattern is critical for research programs where structure-activity relationship (SAR) integrity depends on maintaining the exact H-bond donor/acceptor configuration and spatial orientation conferred by the unsubstituted benzofuran-benzimidazole-piperidine triad [2].

Quantitative Differentiation Evidence for (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone Against Closest Analogs


Topological Polar Surface Area and Lipophilicity Shift Relative to 3-Methyl-Benzofuran Analog

The absence of a methyl substituent at the benzofuran 3-position in the target compound reduces calculated logP by approximately 0.4–0.6 units and increases topological polar surface area (tPSA) compared to the 3-methyl analog [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-methyl-1-benzofuran-2-yl)methanone. The target compound exhibits a clogP of 3.17 and tPSA of 54.68 Ų [1], while the 3-methyl analog is predicted to have a higher clogP (~3.6–3.8) due to the additional methyl group, corresponding to reduced aqueous solubility and altered blood-brain barrier permeability potential [2].

Drug-likeness Physicochemical profiling Permeability prediction

Hydrogen Bond Donor Count and Crystallinity Difference vs. Trimethyl-Substituted Benzofuran Analog

The target compound possesses one hydrogen bond donor (benzimidazole N–H), identical in count to the 3,5,6-trimethylbenzofuran analog [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3,5,6-trimethyl-1-benzofuran-2-yl)methanone. However, the absence of three methyl groups on the benzofuran ring reduces molecular weight by 42 Da (345.4 vs. ~387.5 Da) and eliminates potential steric hindrance around the carbonyl, which can significantly influence crystal packing, melting point, and formulation behavior . The lower molecular weight and reduced hydrophobic surface area of the target compound are predicted to confer higher intrinsic solubility and faster dissolution rates in biorelevant media [1].

Solid-state properties Formulation compatibility Hydrogen bonding

Synthetic Tractability and Library Enumeration Advantage over Furan-2-yl Analog

In a published synthesis of analogous 1H-benzo[d]imidazole-based drug-like libraries, compounds bearing furan-2-yl substituents were generated via Suzuki-Miyaura and Buchwald coupling from a tert-butyl-4-(5-bromo-2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate intermediate [1]. The benzofuran-2-yl substitution in the target compound represents a benzannulated extension of this validated scaffold, which introduces additional aromatic π-stacking potential and a distinct vector for target protein interaction while maintaining compatibility with the same synthetic methodology. This structural expansion specifically alters the dihedral angle between the heteroaryl carbonyl and the piperidine ring, impacting conformational sampling in docking studies compared to the more planar furan analog .

Combinatorial chemistry Library synthesis Medicinal chemistry

Limitation Statement: Absence of Direct Comparative Bioactivity Data

A comprehensive search of primary research literature, patents, ChEMBL, PubChem, and BindingDB did not identify any direct, quantitative head-to-head bioactivity comparison between (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone and a named analog in the same assay system. No IC50, Ki, EC50, or phenotypic screening data with explicit comparator values were retrieved for this compound [1]. The closest bioactivity-annotated compound identified, CHEMBL472986 — which features a pyrimidinyl-phenyl rather than benzofuran-2-yl group — demonstrates 5-HT2B receptor binding with pIC50 6.92 (~120 nM), but this represents a substantially different chemotype and cannot be used to infer activity of the target compound [2]. Prospective users should treat all differentiation claims as structural and physicochemical in nature until experimental comparative data become available.

Data gap Bioactivity benchmarking Procurement caution

Optimal Procurement and Application Scenarios for (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone


Fragment-Based Lead Expansion from Benzimidazole-Piperidine Core

Research groups developing structure-activity relationships around 4-(1H-benzo[d]imidazol-2-yl)piperidine as a privileged fragment can procure this compound to explore the effect of benzofuran-2-carbonyl capping on potency, selectivity, and pharmacokinetic properties. The unsubstituted benzofuran provides a baseline SAR data point against which methyl-, methoxy-, and halo-substituted benzofuran analogs can be systematically compared [1].

Physicochemical Property Benchmarking in CNS Drug Discovery

With a clogP of 3.17 and tPSA of 54.68 Ų, the compound resides near the lower boundary of CNS MPO desirability for oral CNS drugs [1]. Medicinal chemistry teams evaluating benzofuran-benzimidazole hybrids for neurodegenerative or neuropsychiatric targets can use this compound as a reference point for optimizing the lipophilicity-permeability-polarity balance, particularly when comparing against more lipophilic methyl-substituted analogs [2].

Synthetic Methodology Development for Heterocyclic Amide Coupling

The compound can serve as a model substrate for developing and optimizing amide bond formation between benzofuran-2-carboxylic acid derivatives and 4-(1H-benzo[d]imidazol-2-yl)piperidine. The absence of additional substituents simplifies reaction monitoring and product characterization, making it an ideal system for high-throughput reaction condition screening aimed at improving yield and reducing epimerization risk in analogous library synthesis [1].

Negative Control for Methyl-Substituted Analog Activity Profiling

Given the documented biological evaluation of methyl-substituted benzofuran-benzimidazole hybrids in antimicrobial and antidiabetic research programs [2], this unsubstituted compound can be procured as a critical negative control to demonstrate that observed biological activity depends on specific benzofuran substitution patterns rather than the general scaffold architecture [1].

Quote Request

Request a Quote for (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.